n-Hexadecanoyl coenzyme a lithium salt
Overview
Description
n-Hexadecanoyl coenzyme A lithium salt: , also known as palmitoyl coenzyme A lithium salt, is a compound with the empirical formula C37H65N7O17P3S · xLi+ and a molecular weight of 1004.94 (free acid basis) . This compound is a long-chain fatty acid (C16) covalently linked to coenzyme A, playing a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Hexadecanoyl coenzyme A lithium salt involves the reaction of palmitic acid with coenzyme A in the presence of lithium ions. The reaction typically occurs under mild conditions, with the use of activating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond between the fatty acid and coenzyme A .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: n-Hexadecanoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to yield simpler fatty acid derivatives.
Substitution: The thioester bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Various oxidized fatty acid derivatives.
Reduction: Simpler fatty acids and alcohols.
Substitution: Substituted fatty acid derivatives.
Scientific Research Applications
Chemistry: n-Hexadecanoyl coenzyme A lithium salt is used in the study of lipid metabolism and enzymatic activity. It serves as a substrate for various enzymes involved in fatty acid metabolism .
Biology: In biological research, this compound is used to investigate the role of fatty acids in cellular processes, including membrane dynamics and signal transduction .
Medicine: In medical research, this compound is used to study metabolic disorders and the development of therapeutic agents targeting lipid metabolism .
Industry: The compound is utilized in the production of bioactive lipids and as a reagent in the synthesis of complex lipid molecules .
Mechanism of Action
n-Hexadecanoyl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier in various biochemical pathways. It is involved in the biosynthesis of sphingosine, a key component of sphingolipids and phospholipids . The compound also plays a role in the β-oxidation of fatty acids, yielding acetyl-CoA molecules and hydrogen atoms . The covalent attachment of palmitate to proteins (palmitoylation) is a common mechanism for promoting membrane binding and prolonging G-protein signaling .
Comparison with Similar Compounds
n-Heptadecanoyl coenzyme A lithium salt: A long-chain fatty acid (C17) with similar biochemical properties.
Stearoyl coenzyme A lithium salt: Another long-chain fatty acid (C18) used in lipid metabolism studies.
Myristoyl coenzyme A lithium salt: A shorter-chain fatty acid (C14) with distinct metabolic roles.
Uniqueness: n-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in the biosynthesis of sphingolipids and its involvement in palmitoylation processes, which are critical for membrane dynamics and signal transduction .
Properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYABVAJQBKKB-NNGKVBCISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65LiN7O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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